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Compound of Interest

Compound Name:
(s)-3-Phenylpyrrolidine

hydrochloride

Cat. No.: B569222 Get Quote

CAS Number: 1094670-20-8

This technical guide provides a comprehensive overview of (S)-3-Phenylpyrrolidine
hydrochloride, a chiral pyrrolidine derivative of significant interest to researchers, scientists,

and drug development professionals. This document outlines its physicochemical properties,

potential synthesis routes, and explores its prospective applications in medicinal chemistry,

particularly in the context of drug discovery for central nervous system (CNS) disorders.

Chemical and Physical Properties
(S)-3-Phenylpyrrolidine hydrochloride is a chiral compound featuring a five-membered

nitrogen-containing pyrrolidine ring with a phenyl group at the 3-position.[1] The hydrochloride

salt form generally enhances its water solubility, a favorable characteristic for pharmaceutical

applications.[1]

Table 1: Physicochemical Properties of (S)-3-Phenylpyrrolidine Hydrochloride
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Property Value Source(s)

CAS Number 1094670-20-8 [2][3][4][5]

Molecular Formula C₁₀H₁₄ClN [4][5]

Molecular Weight 183.68 g/mol [2][4][5]

Appearance Solid

Purity ≥97% [4][5]

Storage Temperature
2-8°C under inert gas

(Nitrogen or Argon)

Note: A definitive melting point for (S)-3-Phenylpyrrolidine hydrochloride is not consistently

reported in the available literature.

Synthesis and Manufacturing
The enantioselective synthesis of 3-substituted pyrrolidines is a critical area of research in

organic chemistry. While a specific, detailed experimental protocol for the commercial synthesis

of (S)-3-Phenylpyrrolidine hydrochloride is not publicly available, several asymmetric

synthesis strategies for the pyrrolidine ring system have been described in the scientific

literature. These methods often serve as the foundation for producing enantiomerically pure

compounds like the (S)-enantiomer of 3-phenylpyrrolidine.

Common strategies for the asymmetric synthesis of pyrrolidines include:

Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral

precursor, such as a pyrrole or pyrroline derivative, using a chiral catalyst to induce

stereoselectivity.

Asymmetric 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2]

cycloaddition of an azomethine ylide with an alkene, where chirality is introduced through the

use of a chiral ligand or catalyst.[1]

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such

as amino acids like L-aspartic acid, which possess the desired stereochemistry that is then
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carried through a series of reactions to form the target pyrrolidine.

A potential conceptual pathway for the synthesis of (S)-3-Phenylpyrrolidine could involve the

asymmetric reduction of a suitable precursor or a stereoselective alkylation of a chiral

pyrrolidine synthon.

Experimental Workflow: Conceptual Asymmetric Synthesis

Below is a generalized workflow illustrating a potential asymmetric synthesis approach.
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Conceptual Asymmetric Synthesis of (S)-3-Phenylpyrrolidine
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Caption: Conceptual workflow for asymmetric synthesis.

Biological Activity and Potential Applications
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The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in

numerous biologically active compounds. While direct experimental data on the biological

activity of (S)-3-Phenylpyrrolidine hydrochloride is limited in publicly accessible literature,

the structural motif is strongly associated with activity at monoamine transporters, particularly

the dopamine transporter (DAT).

Dopamine Transporter (DAT) Affinity
Structurally related phenylpyrrolidine derivatives have been shown to exhibit significant affinity

for the dopamine transporter. The stereochemistry of these compounds often plays a crucial

role in their binding affinity and selectivity. For instance, studies on related compounds have

indicated that the (S)-enantiomer can display a higher affinity for DAT compared to the (R)-

enantiomer.

The dopamine transporter is a key protein in the central nervous system responsible for the

reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic

neurotransmission. Modulation of DAT activity is a therapeutic strategy for a range of

neurological and psychiatric disorders, including Parkinson's disease, attention deficit

hyperactivity disorder (ADHD), and substance abuse.

Potential as a CNS Drug Discovery Scaffold
Given the established link between the phenylpyrrolidine scaffold and dopamine transporter

affinity, (S)-3-Phenylpyrrolidine hydrochloride serves as a valuable building block for the

synthesis of novel CNS drug candidates. Its chiral nature allows for the development of

stereochemically pure compounds, which can lead to improved efficacy and reduced off-target

side effects.

Logical Relationship: From Scaffold to Therapeutic Potential

The following diagram illustrates the logical progression from the chemical structure to its

potential therapeutic applications.
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Therapeutic Potential of (S)-3-Phenylpyrrolidine Scaffold
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Caption: From chemical scaffold to therapeutic potential.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis and biological evaluation of (S)-3-
Phenylpyrrolidine hydrochloride are not readily available in the public domain. Researchers

interested in working with this compound would typically need to develop or adapt protocols

based on the broader literature for the synthesis of chiral pyrrolidines and the assessment of

dopamine transporter activity.
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A general protocol for evaluating the binding affinity of a compound for the dopamine

transporter would involve a competitive radioligand binding assay.

Table 2: Generalized Protocol for DAT Binding Assay

Step Procedure

1. Preparation of Synaptosomes

Isolate synaptosomes from a brain region rich in

dopamine transporters (e.g., striatum) from a

suitable animal model.

2. Incubation

Incubate the synaptosomes with a known

radioligand for DAT (e.g., [³H]WIN 35,428) and

varying concentrations of the test compound

((S)-3-Phenylpyrrolidine hydrochloride).

3. Separation
Separate the bound from the free radioligand by

rapid filtration.

4. Quantification
Quantify the amount of bound radioactivity using

liquid scintillation counting.

5. Data Analysis

Determine the IC₅₀ value (the concentration of

the test compound that inhibits 50% of the

specific binding of the radioligand). The Ki

(inhibition constant) can then be calculated from

the IC₅₀ value using the Cheng-Prusoff

equation.

Safety and Handling
Safety data sheets (SDS) for (S)-3-Phenylpyrrolidine hydrochloride should be consulted

before handling. As with any chemical compound, appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should

be handled in a well-ventilated area.

Conclusion
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(S)-3-Phenylpyrrolidine hydrochloride is a valuable chiral building block with significant

potential in the field of drug discovery, particularly for the development of novel therapeutics

targeting the central nervous system. Its structural similarity to known dopamine transporter

ligands suggests that it and its derivatives may be potent and selective modulators of

dopaminergic signaling. Further research is warranted to fully elucidate its pharmacological

profile and to develop efficient and scalable synthetic routes to this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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